Amg-009

Vue d'ensemble

Description

AMG-009 est un composé connu pour son rôle d’antagoniste de la prostaglandine D2. Il s’agit d’un médicament faiblement acide et peu soluble avec une solubilité intrinsèque de 0,6 microgramme par millilitre . This compound est principalement indiqué pour le traitement des maladies inflammatoires .

Méthodes De Préparation

La préparation d’AMG-009 implique des voies de synthèse qui incluent l’utilisation de modificateurs de pH et d’inhibiteurs de nucléation pour améliorer sa dissolution. Une méthode implique le mélange intime et la compression d’this compound avec un modificateur de pH basique tel que le carbonate de sodium et un inhibiteur de nucléation tel que l’hydroxypropylméthylcellulose K100 LV . Cette méthode s’est avérée améliorer considérablement la dissolution d’this compound . Les méthodes de production industrielle peuvent impliquer l’utilisation de formes posologiques bicouches où this compound et le carbonate de sodium sont placés dans des couches séparées .

Analyse Des Réactions Chimiques

AMG-009 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent les oxydants tels que le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Biologie : This compound est utilisé pour étudier le rôle de la prostaglandine D2 dans divers processus biologiques.

Médecine : Il est principalement utilisé pour le traitement des maladies inflammatoires.

Industrie : This compound est utilisé dans le développement de formulations à libération contrôlée.

Applications De Recherche Scientifique

AMG-009 has a wide range of scientific research applications, including:

Mécanisme D'action

AMG-009 exerce ses effets en agissant comme un antagoniste double des récepteurs CRTH2 et DP. Il inhibe la modulation à la baisse induite par la prostaglandine D2 du CRTH2 sur les éosinophiles CD16 négatifs dans le sang humain entier . Cette inhibition entraîne une diminution de la résistance des voies respiratoires et de l’inflammation .

Comparaison Avec Des Composés Similaires

AMG-009 est unique dans son action antagoniste double sur les récepteurs CRTH2 et DP. Des composés similaires incluent :

AMG-853 : Un autre antagoniste double des récepteurs CRTH2 et DP.

Dérivés de l’acide indole-phénylacétique : Ces composés agissent également comme des antagonistes doubles des récepteurs de la prostaglandine D2.

This compound se distingue par son inhibition spécifique des réponses induites par la prostaglandine D2 dans le sang humain entier .

Activité Biologique

AMG-009 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings from diverse sources.

This compound is characterized by a unique chemical structure that influences its biological activity. The compound's mechanism of action primarily involves the modulation of specific cellular pathways associated with tumor growth and proliferation. While detailed structural information is limited, it is essential to understand how this compound interacts with cellular targets to exert its effects.

In Vitro Activity

Preclinical studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to decrease cell viability and induce apoptosis in multiple tumor types, including those resistant to conventional therapies.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HeLa | 8.2 | Decreased p-histone H3 |

| HCT116 | 6.5 | Induced polyploidy |

| A549 (Lung Cancer) | 12.0 | Apoptosis induction |

These results indicate that this compound can effectively target and inhibit the proliferation of cancer cells in vitro.

In Vivo Activity

In vivo studies using xenograft models have further elucidated the efficacy of this compound. The compound has been shown to inhibit tumor growth significantly in various models, particularly those resistant to taxanes.

- Tumor Types Evaluated : Ovarian cancer, triple-negative breast cancer (TNBC), and prostate cancer.

- Key Findings :

- Inhibition of tumor growth was observed in models treated with this compound.

- Significant reductions in tumor volume were noted after treatment compared to control groups.

Clinical Trials

A phase 1 clinical trial evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study included dose-escalation and dose-expansion phases.

Results Summary

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 25 mg/day (increased to 40 mg/day with G-CSF) |

| Treatment-related Adverse Events | Neutropenia (37%), anemia (23%) |

| Response Rate | Partial response in 10% of ovarian cancer patients |

The trial demonstrated that this compound was well-tolerated at doses up to the MTD, with manageable side effects.

Case Studies

Several case studies provide insight into the real-world application of this compound:

- Ovarian Cancer Patient : A patient with taxane-resistant ovarian cancer exhibited a partial response lasting over 24 weeks after treatment with this compound.

- Triple-Negative Breast Cancer : No objective responses were observed; however, some patients reported stable disease for extended periods.

Propriétés

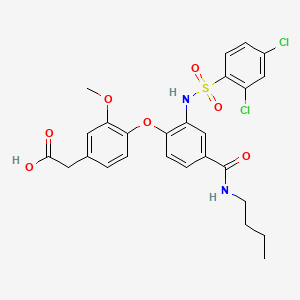

IUPAC Name |

2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSKRBVXRDGYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027847-67-1 | |

| Record name | AMG-009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.